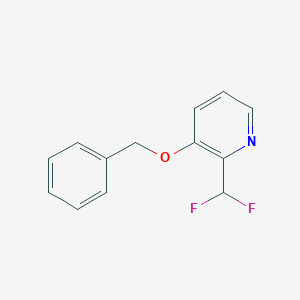
Methyl(s)-2-amino-2-(2,5-dichlorophenyl)acetatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(s)-2-amino-2-(2,5-dichlorophenyl)acetatehydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a methyl ester, making it a versatile molecule for chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(s)-2-amino-2-(2,5-dichlorophenyl)acetatehydrochloride typically involves the reaction of 2,5-dichlorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
Methyl(s)-2-amino-2-(2,5-dichlorophenyl)acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Methyl(s)-2-amino-2-(2,5-dichlorophenyl)acetatehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of Methyl(s)-2-amino-2-(2,5-dichlorophenyl)acetatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-2-(2,4-dichlorophenyl)acetatehydrochloride
- Methyl 2-amino-2-(3,5-dichlorophenyl)acetatehydrochloride
- Methyl 2-amino-2-(2,6-dichlorophenyl)acetatehydrochloride
Uniqueness
Methyl(s)-2-amino-2-(2,5-dichlorophenyl)acetatehydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
特性
分子式 |
C9H9Cl2NO2 |
|---|---|
分子量 |
234.08 g/mol |
IUPAC名 |
methyl (2S)-2-amino-2-(2,5-dichlorophenyl)acetate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4,8H,12H2,1H3/t8-/m0/s1 |
InChIキー |
ILJVOQYOQHCDOC-QMMMGPOBSA-N |
異性体SMILES |
COC(=O)[C@H](C1=C(C=CC(=C1)Cl)Cl)N |
正規SMILES |
COC(=O)C(C1=C(C=CC(=C1)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL](/img/structure/B13117473.png)











